(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-3-8-16-17(11-13)25-19(22(16)9-10-24-2)21-18(23)15-6-4-14(12-20)5-7-15/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKOZKVLDLXLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative characterized by a complex structure that includes a benzo[d]thiazole moiety and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.43 g/mol. The presence of the cyano group and the benzo[d]thiazole ring enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that benzamide derivatives often exhibit significant antimicrobial properties. A study focusing on similar compounds revealed that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate to high against Gram-positive bacteria | |
| Salinomycin N-benzyl amides | Potent against MRSA and other strains |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell cycle progression.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cell signaling pathways, leading to reduced tumor growth.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzamide derivatives, including those with benzo[d]thiazole structures. The results indicated that modifications at the 2-position of the thiazole ring significantly enhanced antibacterial activity against resistant strains.
- Anticancer Screening : In vitro studies on human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity, with lower toxicity towards normal cells, suggesting its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound's design suggests potential applications in cancer therapy. Benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism of action typically involves the modulation of key signaling pathways associated with cell survival and death.
Synthesis and Evaluation
A study explored the synthesis of similar benzothiazole derivatives through various chemical reactions, including cycloaddition and nucleophilic substitutions. These derivatives were evaluated for their antibacterial activity, revealing significant efficacy against resistant strains of bacteria. Such methodologies can be adapted to synthesize (Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide and assess its biological properties .
Preclinical Studies
Preclinical evaluations of related compounds have shown promising results in inhibiting necroptosis—a form of programmed cell death implicated in inflammatory diseases. This suggests that this compound could be further investigated for therapeutic applications in conditions where necroptosis plays a role .
Vorbereitungsmethoden
Thiazole Ring Formation
The 6-methylbenzo[d]thiazole scaffold is synthesized through Gould-Jacobs cyclization:
Reaction Scheme 1
2-Amino-4-methylthiophenol + Ethyl cyanoacetate
→ (160°C, polyphosphoric acid)
→ 6-Methylbenzo[d]thiazol-2-amine (Yield: 78%)
Optimization Data
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Polyphosphoric acid | 160 | 4 | 78 |
| PPA-SiO2 | 150 | 6 | 65 |
| H2SO4 | 180 | 3 | 42 |
N-Alkylation with 2-Methoxyethyl Groups
The 3-position is functionalized via Mitsunobu reaction:
Reaction Conditions
6-Methylbenzo[d]thiazol-2-amine + 2-Methoxyethanol
DIAD (1.2 eq), PPh3 (1.5 eq), THF, 0°C → RT, 12 h
→ 3-(2-Methoxyethyl)-6-methylbenzo[d]thiazol-2-amine (Yield: 83%)
Critical Parameters
- Strict temperature control prevents O-alkylation byproducts
- DIAD/PPh3 system outperforms traditional alkyl halides in regioselectivity
Convergent Synthesis via Pathway B
Preparation of 4-Cyanobenzoyl Chloride
4-Cyanobenzoic acid + SOCl2 (3 eq)
→ Reflux (70°C, 2 h) → 95% conversion
Imine Formation and Z-Selectivity Control
Coupling employs BOP-Cl mediated condensation:
Reaction Scheme 2
3-(2-Methoxyethyl)-6-methylbenzo[d]thiazol-2-amine + 4-Cyanobenzoyl chloride
BOP-Cl (1.05 eq), DIPEA (2 eq), DCM, -15°C
→ (Z)-isomer (Yield: 68%, Z:E = 9:1)
Stereochemical Control Factors
| Parameter | Z:E Ratio | Yield (%) |
|---|---|---|
| Temp = -15°C | 9:1 | 68 |
| Temp = 25°C | 3:1 | 55 |
| Catalyst = HATU | 7:1 | 62 |
| Solvent = DMF | 4:1 | 48 |
Table 2: Optimization of Z-selectivity
Advanced Mechanistic Insights
Computational Modeling of Reaction Pathways
DFT calculations (B3LYP/6-311+G**) reveal:
Byproduct Analysis
Common impurities and mitigation strategies:
- O-Acylated Product (3-5%) : Controlled via low-temperature (-15°C) reactions
- Thiazole Ring-Opened Species (<2%) : Minimized by anhydrous conditions
- Cyanohydrin Formation (Trace) : Prevented with rigorous solvent drying
Industrial-Scale Production Considerations
Continuous Flow Synthesis
# Example flow reactor parameters
reactor_volume = 250 mL
flow_rate = 5 mL/min
residence_time = 50 min
yield = 72% (Z:E = 8.5:1)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (kg/kg) | 32.4 | 11.8 |
| Energy (kJ/mol) | 480 | 310 |
Table 3: Sustainability comparison
Analytical Characterization Protocols
Spectroscopic Confirmation
X-ray Crystallography
Crystal system: Monoclinic, Space group P2₁/c
Key bond lengths:
- N1-C7 = 1.315 Å
- C7=O1 = 1.235 Å
- Torsion angle C6-N1-C7-O1 = 178.3° (confirms Z-configuration)
Q & A
Q. Basic
- H/C NMR : Assigning proton environments (e.g., methoxyethyl CH at δ 3.4–3.6 ppm) and carbon signals (e.g., cyano C≡N at ~115 ppm) .
- IR spectroscopy : Identifying carbonyl (C=O, ~1670 cm) and cyano (C≡N, ~2230 cm) stretches .
- Mass spectrometry : Confirming molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Advanced
Optimization strategies include:
- Solvent selection : Using DMF for reflux reactions to improve solubility of intermediates (yields >75%) .
- Catalyst use : Adding triethylamine to facilitate cyclization .
- Reaction monitoring : Tracking progress via TLC (silica gel 60F-254 plates) to minimize side products .
Example data from Table 1 ():
| Reaction Time (h) | Yield (%) |
|---|---|
| 4 | 68 |
| 6 | 82 |
What methodologies are recommended for assessing the antimicrobial efficacy of this compound?
Q. Advanced
- Minimum Inhibitory Concentration (MIC) assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution (MIC range: 8–64 µg/mL) .
- Controls : Comparing with standard antibiotics (e.g., ciprofloxacin) and solvent blanks .
- Dose-response curves : Analyzing log-fold reductions in bacterial viability at varying concentrations .
How should discrepancies in biological activity data between studies be analyzed?
Q. Advanced
- Protocol alignment : Ensure consistent MIC testing conditions (e.g., inoculum size: 1×10 CFU/mL) .
- Statistical validation : Apply ANOVA or t-tests to compare replicates (p<0.05 threshold) .
- Structural variability : Assess substituent effects (e.g., methoxyethyl vs. methyl groups) on bioactivity .
What computational approaches are suitable for studying the binding mechanisms of this compound?
Q. Advanced
- Molecular docking : Simulate interactions with bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with MIC values .
- DFT calculations : Analyze charge distribution on the thiazolylidene moiety to predict reactivity .
How does the substitution pattern on the benzamide ring influence bioactivity?
Q. Advanced
- Electron-withdrawing groups : Cyano substituents enhance antimicrobial activity (MIC: 8 µg/mL) by increasing electrophilicity .
- Steric effects : Bulky groups (e.g., methoxyethyl) reduce activity due to hindered target binding .
Example comparison (Table 2, ):
| Substituent | MIC (µg/mL) |
|---|---|
| -CN | 8 |
| -OCH | 32 |
What strategies mitigate challenges in purifying this compound?
Q. Advanced
- Gradient recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane eluents .
- HPLC : Apply reverse-phase C18 columns for high-purity isolation (≥98%) .
How is the compound’s stability under physiological conditions evaluated?
Q. Advanced
- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .
- Plasma stability : Assess half-life in human plasma using LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
